molecular formula C16H12F2N6 B12397866 Lrrk2-IN-8

Lrrk2-IN-8

カタログ番号: B12397866
分子量: 326.30 g/mol
InChIキー: NTLDJWYHDAANKC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lrrk2-IN-8 is a small molecule inhibitor specifically designed to target leucine-rich repeat kinase 2 (LRRK2), a protein kinase implicated in Parkinson’s disease. LRRK2 is involved in various cellular processes, including autophagy, endocytosis, and mitochondrial homeostasis. Mutations in the LRRK2 gene are a common genetic cause of Parkinson’s disease, making LRRK2 a significant target for therapeutic intervention .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Lrrk2-IN-8 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may include:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-throughput screening for intermediates, and employing large-scale reactors for the synthesis. Quality control measures are implemented to ensure the purity and consistency of the final product .

化学反応の分析

Types of Reactions

Lrrk2-IN-8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and potential therapeutic applications .

科学的研究の応用

Lrrk2-IN-8 has a wide range of scientific research applications, including:

作用機序

Lrrk2-IN-8 exerts its effects by specifically inhibiting the kinase activity of LRRK2. The compound binds to the ATP-binding site of LRRK2, preventing its phosphorylation activity. This inhibition disrupts downstream signaling pathways, including those involving Rab proteins, which are critical for cellular processes like autophagy and endocytosis. By inhibiting LRRK2, this compound helps in reducing the pathological effects associated with LRRK2 mutations in Parkinson’s disease .

類似化合物との比較

Lrrk2-IN-8 is compared with other LRRK2 inhibitors such as:

    LRRK2-IN-1: Another type I kinase inhibitor with a different binding affinity and selectivity profile.

    GNE-7915: A type I inhibitor with distinct pharmacokinetic properties.

    Rebastinib: A type II inhibitor that binds to the inactive conformation of LRRK2.

    Ponatinib: Another type II inhibitor with a broader kinase inhibition profile

Uniqueness

This compound is unique due to its high selectivity and potency towards LRRK2, making it a valuable tool for studying LRRK2-related pathways and developing targeted therapies for Parkinson’s disease .

Conclusion

This compound is a potent and selective inhibitor of LRRK2, with significant applications in scientific research and potential therapeutic use in Parkinson’s disease. Its unique properties and mechanism of action make it a valuable compound for understanding and targeting LRRK2-related pathways.

特性

分子式

C16H12F2N6

分子量

326.30 g/mol

IUPAC名

8-(2,6-difluorophenyl)-3,4,7,9,13,14-hexazatetracyclo[7.6.1.02,6.013,16]hexadeca-1(16),2(6),4,7,14-pentaene

InChI

InChI=1S/C16H12F2N6/c17-10-3-1-4-11(18)13(10)15-21-12-8-19-22-14(12)9-7-20-24-6-2-5-23(15)16(9)24/h1,3-4,7-8H,2,5-6H2,(H,19,22)

InChIキー

NTLDJWYHDAANKC-UHFFFAOYSA-N

正規SMILES

C1CN2C3=C(C=NN3C1)C4=C(C=NN4)N=C2C5=C(C=CC=C5F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。